
1-(3-Bromo-4-chlorophenyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromo-4-chlorophenyl)guanidine is an organic compound that belongs to the class of guanidines Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications
準備方法
The synthesis of 1-(3-Bromo-4-chlorophenyl)guanidine typically involves the reaction of 3-bromo-4-chloroaniline with a guanidine derivative. One common method is the reaction of 3-bromo-4-chloroaniline with S-methylisothiourea in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, leading to the formation of the desired guanidine compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
1-(3-Bromo-4-chlorophenyl)guanidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The guanidine moiety can undergo oxidation to form corresponding urea derivatives. Reduction reactions can convert the guanidine group to amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds. This involves the use of palladium catalysts and boronic acids.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylguanidines, while coupling reactions can produce complex biaryl structures.
科学的研究の応用
1-(3-Bromo-4-chlorophenyl)guanidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its ability to form hydrogen bonds and interact with biological macromolecules.
Medicine: Research into its potential as a therapeutic agent is ongoing. Guanidines have shown promise in treating various conditions, and this compound may have similar potential.
Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(3-Bromo-4-chlorophenyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group can form strong hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein function. The bromine and chlorine atoms can also participate in halogen bonding, further influencing the compound’s biological activity.
類似化合物との比較
Similar compounds to 1-(3-Bromo-4-chlorophenyl)guanidine include other substituted phenylguanidines such as 1-(3-Bromo-4-fluorophenyl)guanidine and 1-(3-Chloro-4-methylphenyl)guanidine. These compounds share the guanidine core but differ in their substituents on the phenyl ring. The presence of different halogens or alkyl groups can significantly impact their reactivity and biological activity.
特性
分子式 |
C7H7BrClN3 |
|---|---|
分子量 |
248.51 g/mol |
IUPAC名 |
2-(3-bromo-4-chlorophenyl)guanidine |
InChI |
InChI=1S/C7H7BrClN3/c8-5-3-4(12-7(10)11)1-2-6(5)9/h1-3H,(H4,10,11,12) |
InChIキー |
AQWZJHJPPCQCKV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1N=C(N)N)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13687627.png)
![5-Nitrobenzo[d][1,3]dioxole-2-thione](/img/structure/B13687629.png)


![Butanoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B13687647.png)

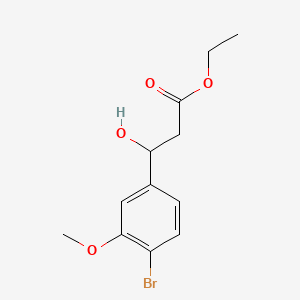
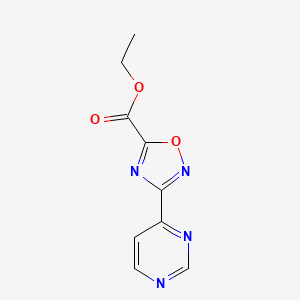
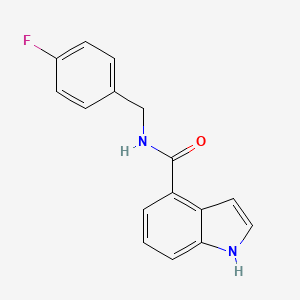
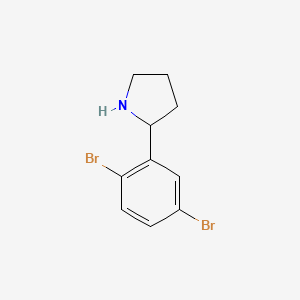

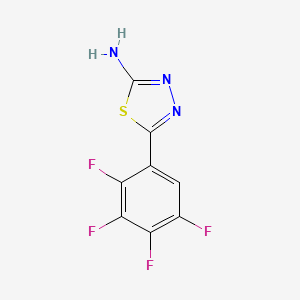

![8-Methylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13687710.png)
